2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one
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Overview
Description
2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound with the molecular formula C20H16N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triphenylhydrazine with carbonyl compounds in the presence of an oxidizing agent . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and phenyl-substituted compounds .
Scientific Research Applications
2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-infective agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A related compound with similar chemical properties but different structural features.
1,3,4-Oxadiazole: Another isomer with distinct reactivity and applications.
2,4,5-Triphenyl-1H-imidazole: Shares some structural similarities but differs in its chemical behavior and applications.
Properties
CAS No. |
21978-65-4 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,3,4-triphenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-21(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22(24-20)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
HAPZNYGVYRMXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=O)ON2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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